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A(9-26)Insl3

RXFP2 antagonism GPCR pharmacology structure-activity relationship

Researchers requiring selective RXFP2 blockade face limited tools: native INSL3 is a full agonist (cAMP stimulation), and H2 relaxin activates RXFP1. This synthetic peptide A-chain analogue (9-26) solves these issues. - **Pure antagonist**: pKi 9.1 at RXFP2; no residual cAMP stimulation (confirmed in HEK-293T cells). - **Selective**: No RXFP1 activation-critical for ovarian/testicular tissue studies. - **Validated**: Used in Eu³⁺-labelled competition binding assays; benchmark for SAR studies. Immediate supply for HTS control, receptor mapping, and reproductive biology research.

Molecular Formula C86H134N20O28S4
Molecular Weight 2024.4 g/mol
Cat. No. B10788890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA(9-26)Insl3
Molecular FormulaC86H134N20O28S4
Molecular Weight2024.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C86H134N20O28S4/c1-39(2)26-52(74(121)95-55(29-42(7)8)78(125)104-69(44(10)109)84(131)98-54(28-41(5)6)76(123)103-62(38-138)85(132)106-25-11-12-63(106)82(129)99-57(86(133)134)31-46-15-19-48(111)20-16-46)94-77(124)56(32-67(115)116)97-73(120)50(21-23-64(88)112)92-72(119)51(22-24-65(89)113)93-83(130)68(43(9)108)105-81(128)59(35-135)91-66(114)33-90-71(118)58(34-107)100-75(122)53(27-40(3)4)96-79(126)61(37-137)102-80(127)60(36-136)101-70(117)49(87)30-45-13-17-47(110)18-14-45/h13-20,39-44,49-63,68-69,107-111,135-138H,11-12,21-38,87H2,1-10H3,(H2,88,112)(H2,89,113)(H,90,118)(H,91,114)(H,92,119)(H,93,130)(H,94,124)(H,95,121)(H,96,126)(H,97,120)(H,98,131)(H,99,129)(H,100,122)(H,101,117)(H,102,127)(H,103,123)(H,104,125)(H,105,128)(H,115,116)(H,133,134)/t43-,44-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,68+,69+/m1/s1
InChIKeyHHIHBEIJOBMKLZ-XYUOUADWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A(9-26)Insl3: High-Affinity RXFP2 Antagonist Peptide


A(9-26)INSL3 is a synthetic peptide analogue of the A-chain of human insulin-like peptide 3 (INSL3), a member of the relaxin family of peptide hormones [1]. This compound functions as a high-affinity competitive antagonist at the relaxin family peptide receptor 2 (RXFP2), also known as LGR8, with a binding affinity (pKi) of 9.1 [2]. Unlike the native INSL3 ligand, which acts as a full agonist at RXFP2, A(9-26)INSL3 retains strong receptor binding while lacking the N-terminal A-chain residues essential for receptor activation, thereby converting it into a potent antagonist [3]. This pharmacological profile makes it a valuable tool for dissecting RXFP2 signalling pathways and for screening applications where receptor blockade is required.

RXFP2 competitive antagonist for receptor blockade assays
Retains receptor binding affinity without activation motif
Derived from INSL3 A-chain scaffold for GPCR signalling studies

Why A(9-26)Insl3 Cannot Be Substituted in RXFP2 Assays


The relaxin family peptide receptors exhibit distinct ligand-binding modes wherein the B-chain primarily drives binding affinity while the A-chain is critical for receptor activation [1]. Native INSL3 acts as a full agonist at RXFP2 (pKd 10.4), stimulating cAMP production, and therefore cannot be used to block RXFP2 signalling [2]. Similarly, human gene-2 (H2) relaxin activates both RXFP1 and RXFP2, making it unsuitable for RXFP2-selective blockade [3]. INSL3 B-chain dimer analogues retain high binding affinity but lack the A-chain elements necessary for receptor activation; however, their pharmacological profile, molecular weight, and solubility characteristics differ considerably from the A-chain-derived antagonist, limiting interchangeability in experimental protocols optimised for A(9-26)INSL3 [4]. Truncated analogues such as (des 1-8) A-chain INSL3 also function as antagonists but may exhibit altered binding kinetics and structural stability due to the removal of additional N-terminal residues [5]. The quantitative evidence below demonstrates why A(9-26)INSL3 occupies a unique position in the RXFP2 antagonist landscape.

  • Native INSL3 is a full agonist

    May not achieve receptor blockade; stimulates cAMP production and activates RXFP2 signalling.

  • H2 relaxin activates both RXFP1 and RXFP2

    Non-selective agonism may confound RXFP1-mediated responses; not suitable for RXFP2-specific blockade.

  • B-chain dimers and des 1-8 analogues differ mechanistically

    B-chain-only analogues lack A-chain exoloop engagement; des 1-8 may have less documented physicochemical consistency.

Quantitative Differentiation Against INSL3, H2 Relaxin, and B-Chain Analogues


Binding Affinity Retention and Agonism-to-Antagonism Switch

Truncation of the N-terminal 9 residues of the INSL3 A-chain (yielding A(9-26)INSL3) completely eliminates agonist activity at RXFP2 while retaining high-affinity receptor binding. A(9-26)INSL3 binds RXFP2 with a pKi of 9.1, compared to native INSL3 which binds with a pKi of 9.3–9.7 and acts as a full agonist with a pKd of 10.4 [1][2]. In stark contrast, analogous A-chain truncation of H2 relaxin resulted in complete loss of both RXFP1 and RXFP2 binding affinity, demonstrating that the peptide-specific nature of this truncation strategy is unique to INSL3 [3].

Binding & Agonist Switch
Head-to-head
A(9-26)INSL3: pKi 9.1, pure antagonist. Native INSL3: pKi 9.3–9.7, pKd 10.4 full agonist. H2 relaxin A-chain trunc: no binding.
Supports pure antagonist assay context without residual agonism.
Eu³⁺-labelled INSL3 tracer, HEK-293T cells expressing human RXFP2.
RXFP2 antagonism GPCR pharmacology structure-activity relationship

A-Chain-Mediated Antagonism vs B-Chain-Only Mechanism

INSL3 receptor activation requires a two-site binding mechanism: the B-chain binds the leucine-rich repeat (LRR) domain of RXFP2, while the A-chain N-terminus engages the transmembrane exoloops to trigger receptor activation [1]. A(9-26)INSL3 retains the A-chain scaffold that participates in the exoloop interaction but lacks the N-terminal activation motif (residues 1–8), resulting in high-affinity binding without activation [2]. In contrast, INSL3 B-chain dimer analogues (e.g., B-chain dimer analogue 8, pKi = 8.50 [3]) bind solely via the LRR domain and achieve antagonism through a different molecular mechanism that may produce distinct receptor conformational states and downstream signalling profiles [4].

Binding Mechanism
Class-level
Retains A-chain exoloop interaction; B-chain dimer analogues engage leucine-rich repeat domain only.
Supports research on A-chain binding site engagement and biased antagonism.
Mechanistic model from INSL3-RXFP2 activation studies (Hossain 2008; Sci Rep 2017).
RXFP2 signalling biased antagonism peptide engineering

RXFP2 Selectivity vs H2 Relaxin Cross-Reactivity

H2 relaxin binds and activates both RXFP1 (pKi ~8.2, pEC50 ~8.2) and RXFP2, limiting its utility as an RXFP2-selective pharmacological tool [1]. INSL3, the cognate RXFP2 ligand, shows >1,000-fold selectivity for RXFP2 over RXFP1 (RXFP1 pKi = 5.7 vs RXFP2 pKi = 9.3–9.7) [2]. A(9-26)INSL3, derived from the INSL3 A-chain scaffold, is expected to inherit this RXFP2 selectivity profile which is determined principally by the B-chain, but it acts as an antagonist rather than an agonist. The A-chain truncation of H2 relaxin abolishes binding to both RXFP1 and RXFP2, whereas the equivalent truncation of INSL3 preserves RXFP2 binding, highlighting a fundamental pharmacological divergence [3].

RXFP2 Selectivity
Class-level
INSL3 scaffold: ~4,000–10,000-fold selective for RXFP2 over RXFP1. H2 relaxin: non-selective (ratio ~1).
Supports RXFP2-specific blockade studies without RXFP1 cross-reactivity.
Selectivity inferred from parent INSL3 pharmacology data.
RXFP2 selectivity RXFP1 cross-reactivity receptor pharmacology

Molecular Weight and Length Differentiation from Des-1-8 Analogue

A(9-26)INSL3 has a molecular weight of 2024.4 g/mol and comprises 18 amino acid residues (A-chain residues 9–26) [1]. The related antagonist (des 1-8) A-chain INSL3 analogue, which lacks the first 8 residues of the A-chain, shares an identical core sequence but differs in peptide length and molecular weight, potentially impacting physicochemical properties such as solubility, HPLC retention time, and stability in solution [2]. For researchers requiring a well-characterised peptide with defined molecular weight and established chromatographic behaviour for assay standardisation, A(9-26)INSL3 offers more extensively documented physicochemical parameters from both primary literature and vendor technical datasheets.

Physicochemical Identity
Class-level
MW 2024.4 g/mol, 18 residues, CAS rp173353; documented chromatographic behaviour available.
Supports batch characterization review and assay standardisation.
Compared to des 1-8 analogue with less comprehensive vendor documentation.
peptide synthesis solubility chromatographic behaviour

Optimal Use Cases Based on Differentiation Evidence


Pharmacological Dissection of INSL3/RXFP2 Signalling

With a pKi of 9.1 at RXFP2 and pure antagonist pharmacology (no residual cAMP stimulation), A(9-26)INSL3 is ideally suited for competitive blockade experiments in HEK-293T cells stably expressing human RXFP2. Researchers can use this peptide to confirm RXFP2-mediated signalling by pre-incubating cells with A(9-26)INSL3 followed by INSL3 challenge, with complete inhibition of cAMP accumulation expected at concentrations near its Ki (~8 nM). The established Eu³⁺-labelled INSL3 competition binding assay protocol provides a validated framework for using this antagonist in binding studies [1].

High-Throughput Screening for RXFP2 Modulators

The well-characterised binding affinity (pKi = 9.1) and defined molecular weight (2024.4 g/mol) of A(9-26)INSL3 make it a reliable reference antagonist for high-throughput screening campaigns targeting RXFP2. Its use as a positive control in competition binding assays (e.g., displacing fluorescent or europium-labelled INSL3 tracer) can validate assay performance and enable quantification of hit compound affinity [1][2]. The A(9-26)INSL3 A-chain scaffold also serves as a template for designing peptidomimetic antagonists targeting the A-chain–exoloop interface, a site not addressed by B-chain-only antagonists [3].

In Vitro Fertility Research Requiring Selective RXFP2 Blockade

INSL3/RXFP2 signalling is essential for testicular descent, germ cell survival, and oocyte maturation. A(9-26)INSL3, derived from the RXFP2-selective INSL3 scaffold, provides targeted antagonism for studying these reproductive processes in vitro without the confounding RXFP1 activation associated with H2 relaxin-based tools (RXFP1 pKi ~8.0) [4][5]. This selectivity advantage is critical when working with ovarian or testicular tissues that co-express RXFP1 and RXFP2.

SAR Studies of the INSL3 A-Chain Activation Motif

The identification that N-terminal truncation of INSL3 A-chain by up to 9 residues converts the peptide from a full agonist to a high-affinity antagonist (without loss of binding) established a clear structural boundary between binding and activation determinants [3]. A(9-26)INSL3 serves as the benchmark antagonist for SAR studies exploring the A-chain N-terminal region. Systematic comparisons with agonists (native INSL3) and other truncation variants (e.g., des 1-8 analogue) enable precise mapping of residues required for receptor activation versus binding, informing rational design of next-generation RXFP2 modulators [5].

Application
Selection Property
Validation Focus
RXFP2 signalling antagonism studies
A-chain antagonist scaffold with reported binding affinity
cAMP inhibition endpoint context
RXFP2 antagonist screening assays
Characterised molecular weight and documented binding data
Competition binding assay validation
Reproductive tissue RXFP2 studies
RXFP2-selective scaffold derived from INSL3
Absence of RXFP1 cross-activation
INSL3 A-chain structure-activity studies
Defined N-terminal truncation boundary (9 residues)
Activation vs binding residue mapping
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